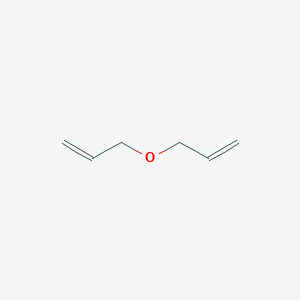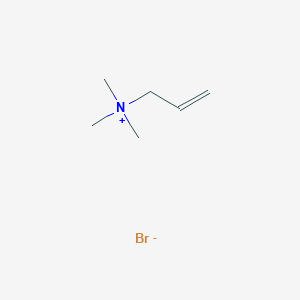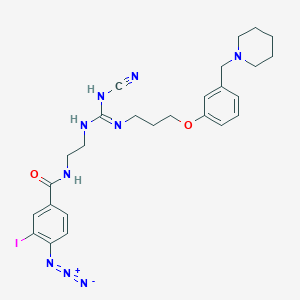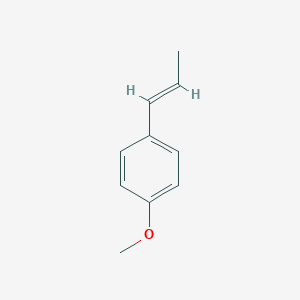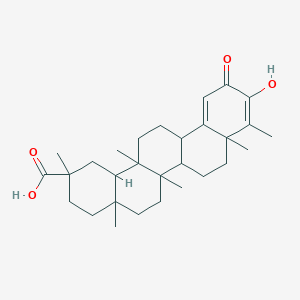
Tripterygone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripterygone is a natural compound that is extracted from the roots of Tripterygium wilfordii, a vine that is native to China. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including inflammation, autoimmune diseases, and cancer. In recent years, tripterygone has gained attention from the scientific community for its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of tripterygone is not fully understood, and further research is needed to elucidate its effects on cellular pathways.
4. Standardization: Standardization of the extraction and purification methods for tripterygone is needed to ensure consistency in potency and purity.
Biochemische Und Physiologische Effekte
Tripterygone has been shown to have a variety of biochemical and physiological effects, including:
1. Anti-inflammatory effects: Tripterygone has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β.
2. Antitumor effects: Tripterygone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
3. Immunomodulatory effects: Tripterygone has been shown to modulate the immune system, increasing the production of regulatory T cells and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Tripterygone has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Potent effects: Tripterygone has been shown to have potent effects in a variety of cellular pathways, making it a useful tool for studying these pathways.
2. Natural compound: Tripterygone is a natural compound, making it a potentially safer alternative to synthetic drugs.
Some of the limitations include:
1. Limited availability: Tripterygone is a natural compound that is extracted from a plant, making it difficult to obtain in large quantities.
2. Lack of standardization: The extraction and purification methods for tripterygone can vary, leading to variability in the potency of the compound.
Zukünftige Richtungen
There are several potential future directions for research on tripterygone. Some of these include:
1. Clinical trials: Tripterygone has shown promise in preclinical studies, and clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: Tripterygone may be effective in combination with other drugs, and research is needed to identify potential synergies.
3.
Synthesemethoden
Tripterygone is extracted from the roots of Tripterygium wilfordii using a variety of methods, including solvent extraction, steam distillation, and Soxhlet extraction. The extracted compound is then purified using techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Tripterygone has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. Some of the areas of research include:
1. Anti-inflammatory properties: Tripterygone has been shown to have potent anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
2. Antitumor properties: Tripterygone has been shown to have antitumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
3. Immunomodulatory properties: Tripterygone has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases such as lupus and multiple sclerosis.
Eigenschaften
CAS-Nummer |
138570-50-0 |
|---|---|
Produktname |
Tripterygone |
Molekularformel |
C29H42O4 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
10-hydroxy-2,4a,6a,8a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,6a,6b,7,8,13,14,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C29H42O4/c1-17-23(31)21(30)15-20-18-7-10-29(6)22-16-26(3,24(32)33)12-11-25(22,2)13-14-28(29,5)19(18)8-9-27(17,20)4/h15,18-19,22,31H,7-14,16H2,1-6H3,(H,32,33) |
InChI-Schlüssel |
GWXSHQWMMUKHDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
Kanonische SMILES |
CC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
Synonyme |
3-hydroxy-25-norfriedel-3,1(10)-dien-2-one-30-oic acid tripterygone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
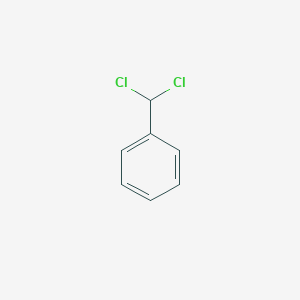
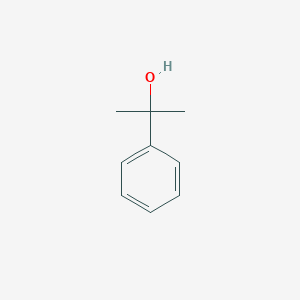
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
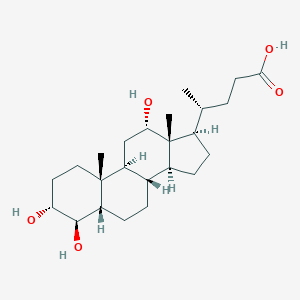
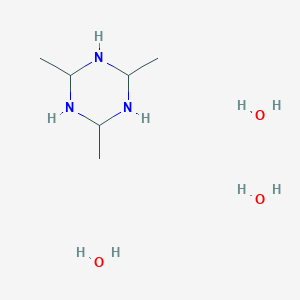
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
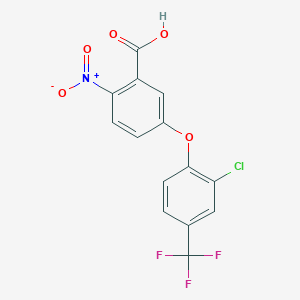
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
